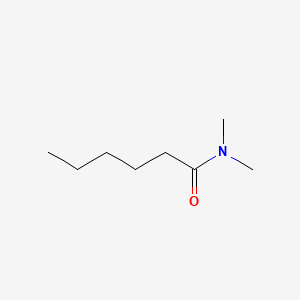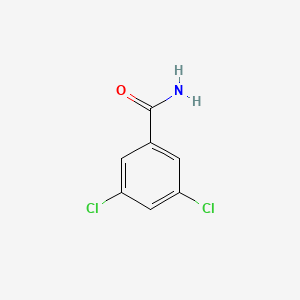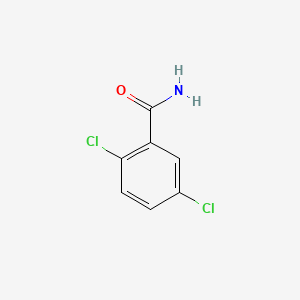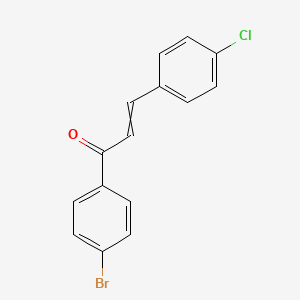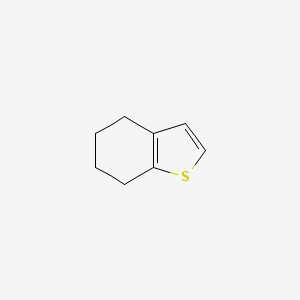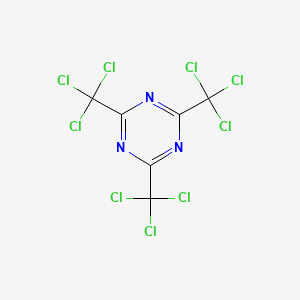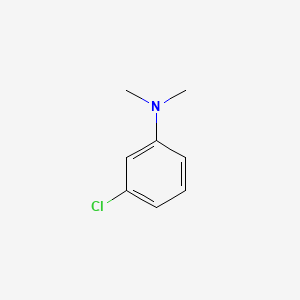
2-Pipéridinopropanol
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
2-Piperidinepropanol, also known as Biperiden, primarily targets the muscarinic receptors . These receptors play a crucial role in the central and peripheral nervous systems .
Mode of Action
Biperiden acts as a muscarinic antagonist . It competes with acetylcholine at the muscarinic receptors in the corpus striatum, restoring the balance . This interaction with its targets leads to changes in the nervous system, alleviating symptoms of parkinsonism and controlling extrapyramidal side effects of neuroleptic drugs .
Biochemical Pathways
Biperiden affects several crucial signaling pathways. For instance, it regulates the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB pathways . These pathways are essential for the establishment of various conditions such as cancers . The regulation of these pathways by Biperiden leads to various downstream effects, including the inhibition of cell migration and cell cycle arrest .
Result of Action
The molecular and cellular effects of Biperiden’s action include antisecretory, antispasmodic, and mydriatic effects . Additionally, it possesses nicotinolytic activity . The compound is effective in treating acute episodes of extrapyramidal disturbances sometimes seen during treatment with neuroleptic agents .
Avantages Et Limitations Des Expériences En Laboratoire
2-Piperidinepropanol is a relatively safe compound to use in laboratory experiments. It is relatively stable and non-toxic, and can be stored at room temperature. However, it can be corrosive and may cause irritation to the skin and mucous membranes.
Orientations Futures
In the future, 2-Piperidinepropanol may be used in the synthesis of new compounds that could be used in the treatment of various diseases. It may also be used as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. Additionally, it may be used in the development of new technologies, such as catalysts for fuel cells and other energy-related applications.
Applications De Recherche Scientifique
Synthèse de pipéridines biologiquement actives
2-Pipéridinopropanol : sert de précurseur dans la synthèse de divers dérivés de pipéridine biologiquement actifs. Ces dérivés sont essentiels au développement de nouveaux produits pharmaceutiques en raison de leur présence dans de nombreuses classes de médicaments et d'alcaloïdes . La polyvalence du composé permet la création de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones par le biais de réactions intra- et intermoléculaires .
Applications pharmacologiques
Les dérivés de la pipéridine, y compris ceux dérivés du This compound, présentent un large éventail d'activités pharmacologiques. Ils sont utilisés dans des applications thérapeutiques telles que les agents anticancéreux, antiviraux, antipaludiques, antimicrobiens, antifongiques, antihypertenseurs, analgésiques, anti-inflammatoires, anti-Alzheimer et antipsychotiques .
Propriétés anticancéreuses
Plus précisément, les dérivés du This compound se sont montrés prometteurs dans la recherche anticancéreuse. Ils agissent sur diverses voies de signalisation cruciales pour le développement du cancer, telles que STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK et TGF-β/SMAD, offrant un potentiel thérapeutique contre des cancers tels que le cancer du sein, de la prostate, du côlon, du poumon et de l'ovaire .
Catalyse en synthèse organique
En synthèse organique, le This compound peut être utilisé comme catalyseur chiral ou cocatalyseur. Il a été impliqué dans la synthèse de dérivés de pipéridine enrichis énantiomériquement, qui sont importants pour créer des médicaments avec des configurations stéréochimiques spécifiques .
Développement d'antidépresseurs
Les dérivés du This compound ont été étudiés pour leurs effets antidépresseurs. Ces composés peuvent influencer les systèmes de neurotransmetteurs dans le cerveau, offrant un potentiel de nouveaux traitements pour la dépression et d'autres troubles de l'humeur .
Agents neuroprotecteurs
La recherche a indiqué que les dérivés de la pipéridine peuvent avoir des propriétés neuroprotectrices. Cela fait du This compound un composé précieux pour le développement de traitements des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson .
Propriétés
IUPAC Name |
3-piperidin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-7-3-5-8-4-1-2-6-9-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCTXVMRFKFRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24448-89-3 | |
| Record name | 2-Piperidinepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024448893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PIPERIDINEPROPANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Piperidinepropanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KDK4ZD39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






